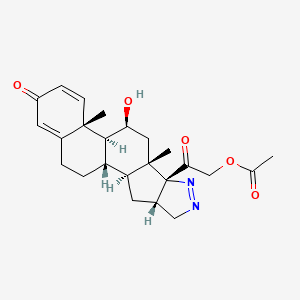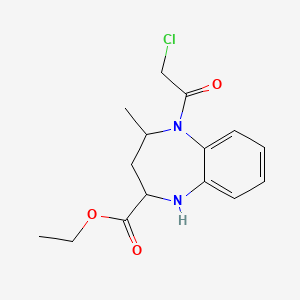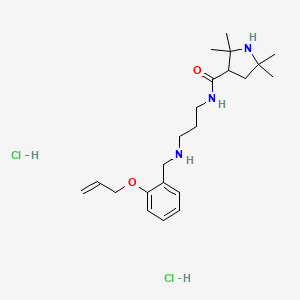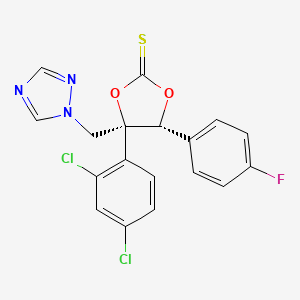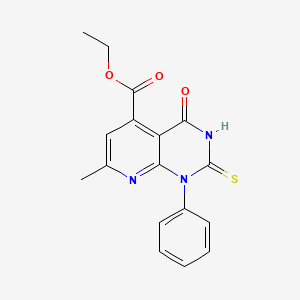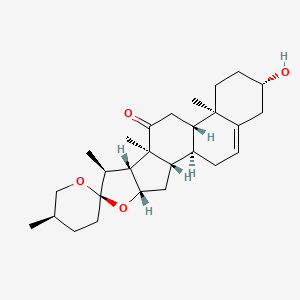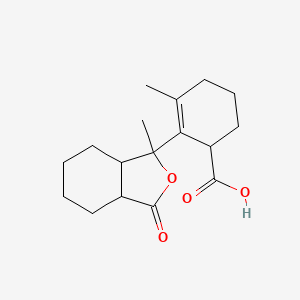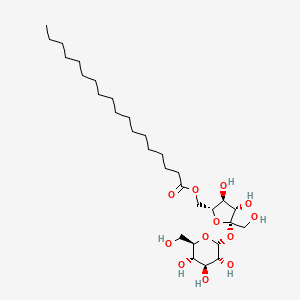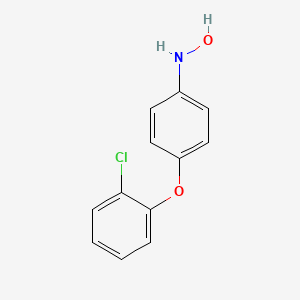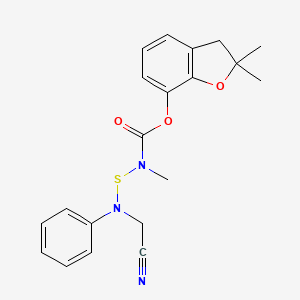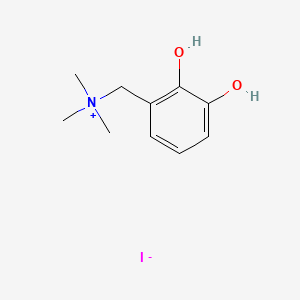
(2,3-Dihydroxybenzyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydroxybenzyl)trimethylammonium iodide is a quaternary ammonium compound with a benzyl group substituted with two hydroxyl groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxybenzyl)trimethylammonium iodide typically involves the reaction of 2,3-dihydroxybenzyl alcohol with trimethylamine in the presence of an iodinating agent such as iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(2,3-Dihydroxybenzyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl derivative.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
(2,3-Dihydroxybenzyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3-Dihydroxybenzyl)trimethylammonium iodide involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups and the quaternary ammonium moiety play crucial roles in its activity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (3-Hydroxypropyl)trimethylammonium iodide
- (Ferrocenylmethyl)trimethylammonium iodide
- (Iodomethyl)trimethylammonium iodide
Uniqueness
(2,3-Dihydroxybenzyl)trimethylammonium iodide is unique due to the presence of two hydroxyl groups on the benzyl ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
特性
CAS番号 |
1972-59-4 |
|---|---|
分子式 |
C10H16INO2 |
分子量 |
309.14 g/mol |
IUPAC名 |
(2,3-dihydroxyphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H15NO2.HI/c1-11(2,3)7-8-5-4-6-9(12)10(8)13;/h4-6H,7H2,1-3H3,(H-,12,13);1H |
InChIキー |
COVDKJYZLSFQKS-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC1=C(C(=CC=C1)O)O.[I-] |
関連するCAS |
84304-14-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


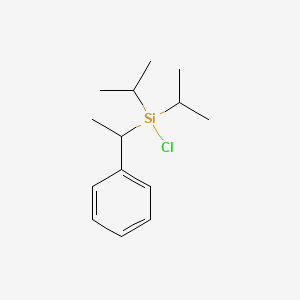
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
